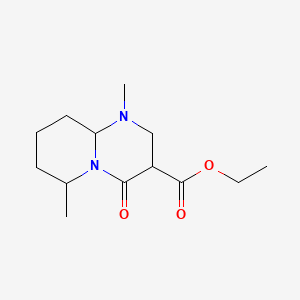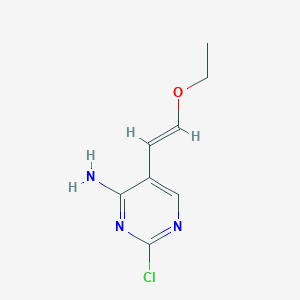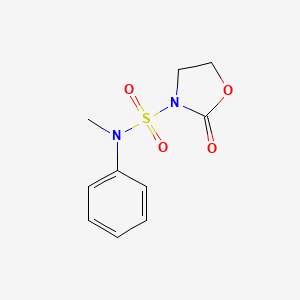![molecular formula C24H22N4O2 B12915994 2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) CAS No. 920491-91-4](/img/structure/B12915994.png)
2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) is an organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with dimethylformamide dimethyl acetal, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzo[d]oxazoles.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine): Known for its unique optical properties.
2,2’-(1,2-phenylene)bis(N,N-dipropylbenzo[d]oxazol-6-amine): Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
2,2’-(1,2-phenylene)bis(N,N-diethylbenzo[d]oxazol-6-amine): Another analog with distinct properties due to the ethyl groups.
Uniqueness
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) stands out due to its specific molecular configuration, which imparts unique optical and chemical properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
920491-91-4 |
|---|---|
Molekularformel |
C24H22N4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-[2-[6-(dimethylamino)-1,3-benzoxazol-2-yl]phenyl]-N,N-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)15-9-11-19-21(13-15)29-23(25-19)17-7-5-6-8-18(17)24-26-20-12-10-16(28(3)4)14-22(20)30-24/h5-14H,1-4H3 |
InChI-Schlüssel |
UDZLOQMXRXMZBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3C4=NC5=C(O4)C=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)




![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)

![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
